

An In-depth Technical Guide to 4-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a significant acylating agent in organic synthesis and holds a pivotal role as a building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Its chemical structure features a reactive acyl chloride functional group, with the reactivity influenced by the electron-donating methoxy group in the para position of the benzene ring. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications in drug development and other industrial processes.

Core Properties and Data

4-Methoxybenzoyl chloride is an amber-colored crystalline solid or a clear to pale yellow liquid with a sharp, penetrating odor.[1][2][4][5] It is corrosive to metals and skin, and its vapors can cause severe eye burns.[1][4][5] While soluble in organic solvents like acetone, benzene, chloroform, and ether, it has limited solubility in water and reacts violently with water and alcohols.[1][2][4] Due to its reactivity with moisture, which can lead to pressure buildup from decomposition, it must be stored in sealed containers at low temperatures.[1][3]

Table 1: Physicochemical Properties of 4-Methoxybenzoyl Chloride

Property	Value
Molecular Formula	C ₈ H ₇ ClO ₂ [1][6][7][8]
Molecular Weight	170.59 g/mol [1][6][7][8]
CAS Number	100-07-2[1][6][7][8]
Appearance	Clear crystals or amber liquid[6]
Melting Point	22 °C (72 °F)[1][5]
Boiling Point	262-263 °C[1]
Density	1.260 g/mL at 20 °C[1]
Refractive Index (n20/D)	1.581[1]

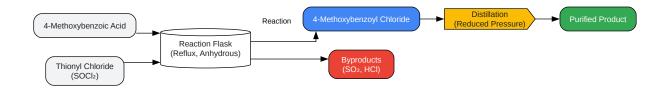
Applications in Research and Drug Development

4-Methoxybenzoyl chloride is a versatile intermediate in the synthesis of a wide range of organic compounds. Its primary application lies in acylation reactions to introduce the 4-methoxybenzoyl group into molecules, commonly for protecting amino and hydroxyl groups.[1]

In the pharmaceutical industry, it is a crucial precursor for synthesizing various therapeutic agents. It is used in the creation of stilbene and dihydrostilbene derivatives that have shown potential as anti-cancer agents.[1][3][9] Furthermore, derivatives of **4-methoxybenzoyl chloride** are investigated for their roles in developing antiviral and antimicrobial drugs.[10] For instance, certain N-phenylbenzamide derivatives synthesized from this compound can enhance the body's innate immune response against viruses like HBV and HIV by upregulating the APOBEC3G protein.[10] Beyond pharmaceuticals, it is also utilized in the synthesis of dyes, pigments, and specialty polymers.[11]

Experimental Protocols Synthesis of 4-Methoxybenzoyl Chloride from 4Methoxybenzoic Acid

A common method for synthesizing **4-methoxybenzoyl chloride** is through the chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂).[1][12][13]


Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Benzene)
- N,N-dimethylformamide (DMF) (catalyst)
- Reaction flask with a reflux condenser and gas trap
- Stirring apparatus

Procedure:

- In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methoxybenzoic acid (1 equivalent).
- Add an anhydrous solvent such as dichloromethane or benzene to create a slurry.[13]
- Slowly add thionyl chloride (approximately 1 to 1.2 equivalents) to the stirred slurry at room temperature.[13] A few drops of DMF can be added as a catalyst.[12][13]
- The mixture is then heated to reflux and stirred. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete (typically after 1-2 hours), the excess thionyl chloride and solvent are removed under reduced pressure.
- The resulting crude **4-methoxybenzoyl chloride** can be purified by distillation under reduced pressure to yield a clear or pale yellow liquid.

Click to download full resolution via product page

Caption: Synthesis workflow for **4-Methoxybenzoyl chloride**.

Synthesis of N-Substituted 4-Methoxybenzamides (Schotten-Baumann Reaction)

4-Methoxybenzoyl chloride is a reactive acylating agent that readily reacts with primary or secondary amines to form stable amide bonds.[3][10][14] This reaction is fundamental in synthesizing a library of compounds for drug discovery.

Materials:

- 4-Methoxybenzoyl chloride
- · Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Aqueous base (e.g., 10% NaOH or pyridine)
- Separatory funnel
- Stirring apparatus

Procedure:

• Dissolve the primary or secondary amine (1 equivalent) and a base like pyridine (1.1 equivalents) in an anhydrous aprotic solvent.[10]

- Cool the solution to 0°C in an ice bath while stirring.
- Dissolve **4-methoxybenzoyl chloride** (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[10]
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel, extract the organic layer, wash it with dilute acid and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude amide product.
- The product can be further purified by recrystallization or column chromatography.

Click to download full resolution via product page

Caption: Workflow for N-substituted 4-methoxybenzamide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. Actylis 4-Methoxybenzoyl Chloride Anti-Cancer Agent Catalyst [solutions.actylis.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Methoxybenzoyl chloride synthesis chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. cphi-online.com [cphi-online.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxybenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033012#4-methoxybenzoyl-chloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com